Cas no 2288072-65-9 (3-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)methylpropanoic acid)
2288072-65-9 structure
Product Name:3-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)methylpropanoic acid
CAS-nummer:2288072-65-9
MF:C13H21N3O4
MW:283.323543310165
CID:6250165
PubChem ID:165889760
Update Time:2025-05-20
3-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)methylpropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)methylpropanoic acid
- 2288072-65-9
- 3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid
- EN300-1071110
-
- Inchi: 1S/C13H21N3O4/c1-13(2,3)20-12(19)14-7-10(11(17)18)5-9-6-15-16(4)8-9/h6,8,10H,5,7H2,1-4H3,(H,14,19)(H,17,18)
- InChI-sleutel: NPIRHHDAUGMJKD-UHFFFAOYSA-N
- LACHT: O(C(NCC(C(=O)O)CC1C=NN(C)C=1)=O)C(C)(C)C
Berekende eigenschappen
- Exacte massa: 283.15320616g/mol
- Monoisotopische massa: 283.15320616g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 7
- Complexiteit: 354
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.7
- Topologisch pooloppervlak: 93.4Ų
3-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)methylpropanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1071110-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid |
2288072-65-9 | 95% | 0.05g |
$1056.0 | 2023-10-28 | |
| Enamine | EN300-1071110-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid |
2288072-65-9 | 95% | 0.1g |
$1106.0 | 2023-10-28 | |
| Enamine | EN300-1071110-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid |
2288072-65-9 | 95% | 0.25g |
$1156.0 | 2023-10-28 | |
| Enamine | EN300-1071110-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid |
2288072-65-9 | 95% | 0.5g |
$1207.0 | 2023-10-28 | |
| Enamine | EN300-1071110-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid |
2288072-65-9 | 1g |
$785.0 | 2023-05-25 | ||
| Enamine | EN300-1071110-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid |
2288072-65-9 | 95% | 2.5g |
$2464.0 | 2023-10-28 | |
| Enamine | EN300-1071110-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid |
2288072-65-9 | 5g |
$2277.0 | 2023-05-25 | ||
| Enamine | EN300-1071110-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid |
2288072-65-9 | 10g |
$3376.0 | 2023-05-25 | ||
| Enamine | EN300-1071110-1g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid |
2288072-65-9 | 95% | 1g |
$1256.0 | 2023-10-28 | |
| Enamine | EN300-1071110-5g |
3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid |
2288072-65-9 | 95% | 5g |
$3645.0 | 2023-10-28 |
3-{(tert-butoxy)carbonylamino}-2-(1-methyl-1H-pyrazol-4-yl)methylpropanoic acid Gerelateerde literatuur
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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